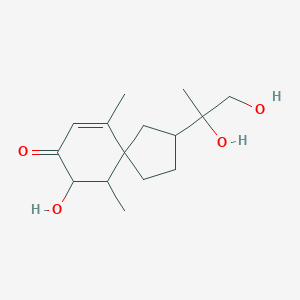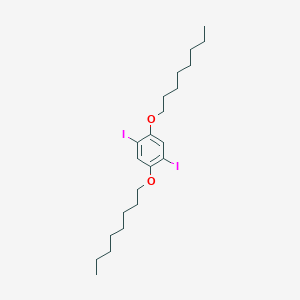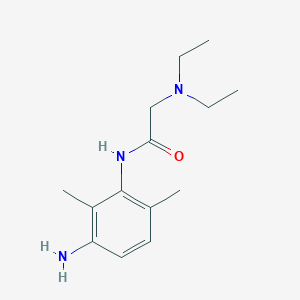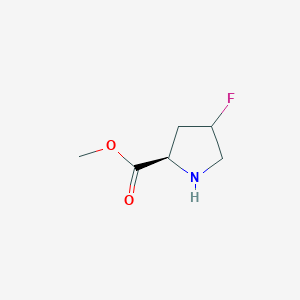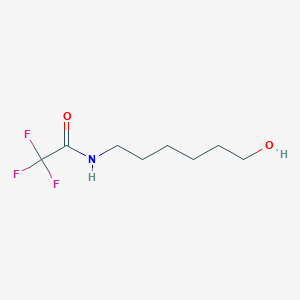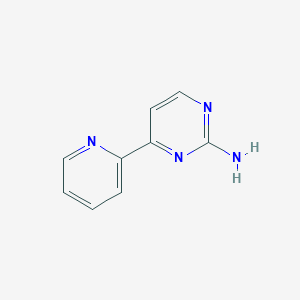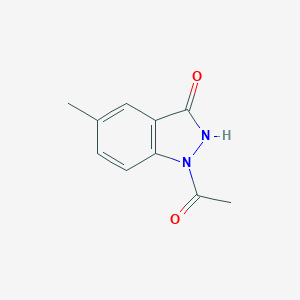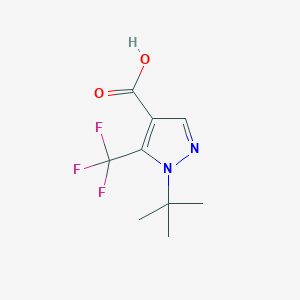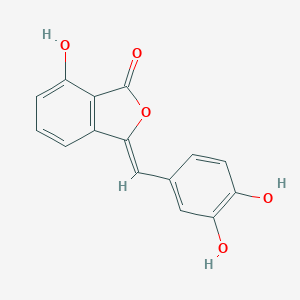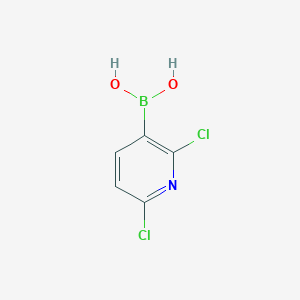
2,6-Dichloropyridine-3-boronic acid
説明
2,6-Dichloropyridine-3-boronic acid is a chemical compound with the empirical formula C5H4BCl2NO2 . It’s a solid substance and is one of the isomers of dichloropyridine .
Molecular Structure Analysis
The molecular weight of 2,6-Dichloropyridine-3-boronic acid is 191.81 . Unfortunately, specific details about its molecular structure are not available in the retrieved resources.Chemical Reactions Analysis
While specific chemical reactions involving 2,6-Dichloropyridine-3-boronic acid are not detailed in the available resources, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
2,6-Dichloropyridine-3-boronic acid is a solid substance . It has a density of 1.6±0.1 g/cm3, a boiling point of 373.7±52.0 °C at 760 mmHg, and a flash point of 179.8±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond .科学的研究の応用
Suzuki-Miyaura Cross-Coupling Reactions
2,6-Dichloropyridine-3-boronic acid: serves as an excellent substrate for Suzuki-Miyaura cross-coupling reactions. In this process, it reacts with arylboronic acids (often catalyzed by palladium complexes) to form new carbon-carbon bonds. Researchers utilize this reaction to synthesize diverse organic compounds, including pharmaceutical intermediates and functional materials .
Preparation of Arylboronic Acid Derivatives
By coupling 2,6-Dichloropyridine-3-boronic acid with various aryl halides (such as bromides or chlorides), chemists can access a wide range of arylboronic acid derivatives. These derivatives find applications in medicinal chemistry, materials science, and agrochemical research. The versatility of this reaction allows for the introduction of specific functional groups onto the pyridine scaffold .
Synthesis of Heterocyclic Compounds
Researchers employ 2,6-Dichloropyridine-3-boronic acid as a building block for constructing heterocyclic compounds. By combining it with other reagents, they can access pyridine-containing structures with tailored properties. These compounds often exhibit biological activity, making them valuable for drug discovery and development .
Metal-Catalyzed Transformations
The boron atom in 2,6-Dichloropyridine-3-boronic acid plays a crucial role in metal-catalyzed transformations. It participates in reactions such as palladium-catalyzed C-H activation, which enables the functionalization of aromatic rings. These transformations allow chemists to modify the pyridine core selectively, leading to novel compounds .
Agrochemical Applications
The pyridine scaffold is prevalent in agrochemicals, including herbicides, fungicides, and insecticides. Researchers explore the potential of 2,6-Dichloropyridine-3-boronic acid derivatives as key intermediates in the synthesis of such compounds. By introducing boron-containing functionalities, they aim to enhance the biological activity and selectivity of these agrochemicals .
Materials Science and Coordination Chemistry
Due to its boronic acid functionality, 2,6-Dichloropyridine-3-boronic acid can coordinate with transition metals. Researchers investigate its behavior in coordination complexes, which may have applications in catalysis, luminescent materials, and molecular recognition. Understanding the coordination chemistry of this compound contributes to the design of functional materials .
Safety and Hazards
作用機序
Target of Action
The primary target of 2,6-Dichloropyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the SM coupling reaction, which is a part of various biochemical pathways. The slow release rate of the active boronic acid allows it to stay in low concentration, leading to a favorable partitioning between cross-coupling and oxidative homo-coupling . This low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Pharmacokinetics
It’s known that the compound is solid in form . More research is needed to fully understand the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of 2,6-Dichloropyridine-3-boronic acid is influenced by environmental factors such as temperature and concentration . For instance, the compound’s effectiveness in the SM coupling reaction can be affected by the concentration of the active boronic acid . Moreover, the compound should be stored at a temperature of 2-8°C .
特性
IUPAC Name |
(2,6-dichloropyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BCl2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBLBQZAVMHEER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376386 | |
| Record name | 2,6-Dichloropyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropyridine-3-boronic acid | |
CAS RN |
148493-34-9 | |
| Record name | (2,6-Bis(chloranyl)pyridin-3-yl)boronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148493349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloropyridine-3-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloropyridine-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2,6-BIS(CHLORANYL)PYRIDIN-3-YL)BORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4ML0XYT1Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



